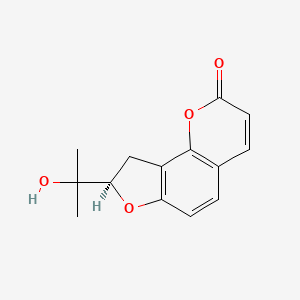
R-(-)-Columbianetin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
R-(-)-Columbianetin is a naturally occurring coumarin derivative found in various plants, particularly in the roots of Angelica pubescens. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of R-(-)-Columbianetin typically involves the extraction from natural sources or chemical synthesis. The chemical synthesis route often starts with the precursor umbelliferone, which undergoes a series of reactions including hydroxylation, methylation, and cyclization to form this compound. The reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperature and pH conditions to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound is primarily achieved through large-scale extraction from plant sources. This involves processes such as solvent extraction, chromatography, and crystallization to isolate and purify the compound. Advances in biotechnological methods, such as plant cell culture techniques, are also being explored to enhance the yield and sustainability of this compound production.
Chemical Reactions Analysis
Types of Reactions
R-(-)-Columbianetin undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce different substituents into the this compound molecule, leading to the formation of novel derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency and product yield.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit distinct biological activities, making them valuable for further research and development.
Scientific Research Applications
R-(-)-Columbianetin has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing other coumarin derivatives and studying their chemical properties.
Biology: this compound is used to investigate its effects on cellular processes, such as apoptosis and cell proliferation.
Medicine: Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a potential candidate for developing new therapeutic agents.
Industry: this compound is explored for its use in cosmetics and pharmaceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of R-(-)-Columbianetin involves its interaction with various molecular targets and pathways. It is known to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the inflammatory response. Additionally, this compound can modulate signaling pathways related to cell growth and apoptosis, contributing to its anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to R-(-)-Columbianetin include other coumarin derivatives such as:
- Umbelliferone
- Scopoletin
- Aesculetin
Uniqueness
This compound stands out due to its unique combination of biological activities and its specific molecular structure, which allows it to interact with multiple targets and pathways. This makes it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
52842-47-4 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(8R)-8-(2-hydroxypropan-2-yl)-8,9-dihydrofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C14H14O4/c1-14(2,16)11-7-9-10(17-11)5-3-8-4-6-12(15)18-13(8)9/h3-6,11,16H,7H2,1-2H3/t11-/m1/s1 |
InChI Key |
YRAQEMCYCSSHJG-LLVKDONJSA-N |
SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O |
Isomeric SMILES |
CC(C)([C@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O |
Canonical SMILES |
CC(C)(C1CC2=C(O1)C=CC3=C2OC(=O)C=C3)O |
Synonyms |
columbianetin columbianetin, (+-)-isomer columbianetin, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



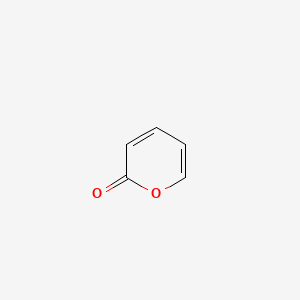


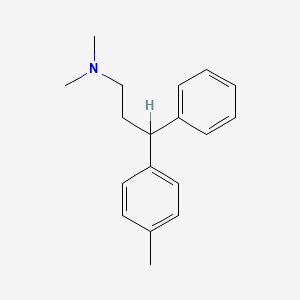
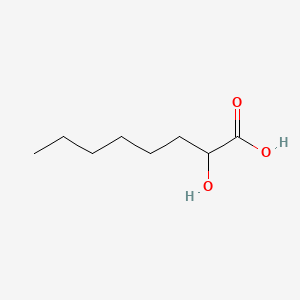



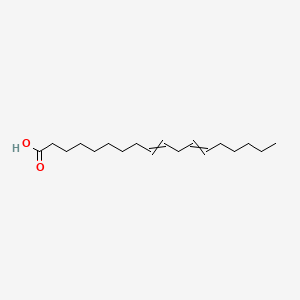

![1-[(1-tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-3,4-dihydro-2H-quinoline](/img/structure/B1207449.png)
![N-[1-[(4-methylphenyl)methyl]-2-benzimidazolyl]-2-furancarboxamide](/img/structure/B1207450.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(4-phenyl-2-thiazolyl)-1-piperazinyl]acetamide](/img/structure/B1207453.png)
